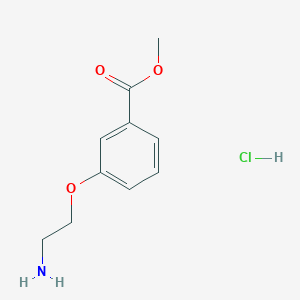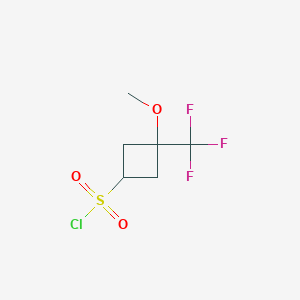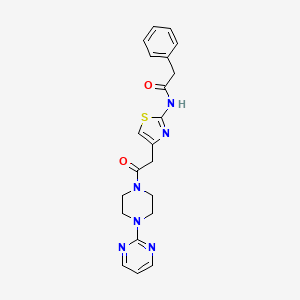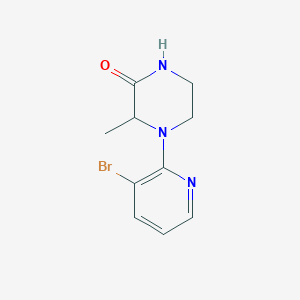
(E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
Several studies have focused on the synthesis of quinazolinone derivatives and their evaluation for antimicrobial activities. For instance, Patel and Shaikh (2011) and Desai, Shihora, and Moradia (2007) synthesized new quinazolinone derivatives, assessing their effectiveness against various bacterial and fungal strains. These compounds demonstrated promising antibacterial and antifungal properties, suggesting their potential in addressing microbial resistance issues (Patel & Shaikh, 2011; Desai, Shihora, & Moradia, 2007).
Anti-inflammatory and Analgesic Properties
Research by Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives, evaluating them for anti-inflammatory and analgesic activities. These compounds showcased significant potential, indicating their utility in developing new therapeutic agents for treating inflammation and pain (Farag et al., 2012).
Antioxidant and Anticholinesterase Effects
Kurt et al. (2015) explored the synthesis of coumarylthiazole derivatives with aryl urea/thiourea groups, assessing their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. These compounds exhibited significant inhibitory activity, highlighting their potential in treating neurological disorders (Kurt et al., 2015).
DNA-binding Capabilities
Garofalo et al. (2010) synthesized N-alkylanilinoquinazoline derivatives and studied their potential as DNA intercalating agents. This study revealed that certain compounds significantly interact with DNA, suggesting applications in cancer therapy and genetic research (Garofalo et al., 2010).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-chloroaniline with ethyl acetoacetate to form 3-(3-chlorophenyl)-3-oxopropanenitrile. This intermediate is then reacted with 2-propyl-3H-quinazolin-4-one to form the desired product.", "Starting Materials": [ "3-chloroaniline", "ethyl acetoacetate", "2-propyl-3H-quinazolin-4-one" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(3-chlorophenyl)-3-oxopropanenitrile.", "Step 2: Reaction of 3-(3-chlorophenyl)-3-oxopropanenitrile with 2-propyl-3H-quinazolin-4-one in the presence of a base such as potassium carbonate to form (E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Número CAS |
899972-78-2 |
Fórmula molecular |
C18H17ClN4O2 |
Peso molecular |
356.81 |
Nombre IUPAC |
1-(3-chlorophenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H17ClN4O2/c1-2-10-23-16(14-8-3-4-9-15(14)21-18(23)25)22-17(24)20-13-7-5-6-12(19)11-13/h3-9,11H,2,10H2,1H3,(H2,20,22,24) |
Clave InChI |
JFSHCNBTEIBJHH-CJLVFECKSA-N |
SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751736.png)

![2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2751741.png)
![N-(2-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2751744.png)
![4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2751746.png)
![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpyrrolidine-2-carboxamide](/img/structure/B2751747.png)

![1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2751749.png)
![2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-cyclopropylpyridine-3-carbonitrile](/img/structure/B2751750.png)

![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2751752.png)